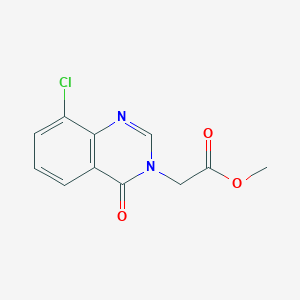
甲基(8-氯-4-氧代喹唑啉-3(4H)-基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate, is a derivative of quinazolinone, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, they offer insights into the synthesis and properties of closely related quinazolinone derivatives.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from simple precursors such as anthranilic acid. For instance, one study describes the synthesis of methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, a compound related to our compound of interest, through a series of reactions including esterification, chloroacetylation, and cyclization . Another study reports the synthesis of a quinazolinone derivative by selective nucleophilic attack, followed by a series of reactions to obtain the final product . These methods highlight the versatility of quinazolinone chemistry and the potential pathways that could be adapted for the synthesis of methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of quinazolinone derivatives. For example, the crystal structure of a quinazolinone derivative was determined, revealing an orthorhombic system and providing detailed measurements of the unit cell dimensions . Another study reported the crystal structure of a different quinazolinone derivative, showing a coplanar conformation of the styrylquinoline subunit . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions to form new compounds. The synthesis of hydrazones from a quinazolinone moiety involves the reaction of a precursor with aromatic aldehydes under boiling conditions . Additionally, the introduction of different functional groups, such as chloropropoxy or methyloxybenzenesulfonyloxy groups, can be achieved through specific reactions, as demonstrated in the studies . These reactions expand the chemical diversity of quinazolinone derivatives and can be tailored to produce compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are characterized using various spectroscopic and analytical techniques. Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to identify and confirm the structure of synthesized compounds . The solubility, melting points, and stability of these compounds can also be determined to facilitate their use in further applications, such as biological testing or material science.
科学研究应用
合成及衍生物形成
化学合成及衍生物制备
甲基(8-氯-4-氧代喹唑啉-3(4H)-基)乙酸酯被用作合成各种杂环化合物的原料。例如,AL-ALAAF 和 Al-iraqi (2021) 详细介绍了从喹唑啉酮部分合成新的腙衍生物,从邻氨基苯甲酸开始,经过包括甲基 α-氯乙酰氨基苯甲酸酯和甲基 α-[(4-氧代喹唑啉-2-基)硫代]乙酸酯在内的几种中间化合物 (AL-ALAAF & Al-iraqi, 2021)。
药理衍生物及应用
该化合物的各种药理衍生物已被合成,重点是增强抗炎、镇痛和抗菌性能。Kumar、Lal 和 Rani (2014) 合成了一系列氮杂环丁烷基和噻唑烷基喹唑啉-4(3H)-酮作为潜在的非甾体抗炎和镇痛剂,表明该化合物与医药化学相关 (Kumar, Lal, & Rani, 2014)。
结构与光谱研究
表征和光谱分析
A. Saeed 等人 (2014) 对由甲基 2-(喹啉-8-氧基) 乙酸酯合成的化合物进行了结构和光谱表征,显示了该化合物在复杂化学结构中的作用 (Saeed, Abbas, Ibrar, & Bolte, 2014)。
分子结构与晶体学
Mague 等人 (2017) 提出了一项关于相关化合物分子结构的研究,重点介绍了其晶体学和分子相互作用,表明甲基 (8-氯-4-氧代喹唑啉-3(4H)-基) 乙酸酯在结构和材料科学中的用途 (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017)。
抗菌和抗肿瘤活性
抗菌应用
Singh 等人的研究 (2010) 侧重于合成针对各种病原体的抗菌活性化合物,展示了该化合物在新型抗菌剂开发中的作用 (Singh, Kaur, Kumar, Kumar, & Kumar, 2010)。
抗肿瘤特性
Forsch、Wright 和 Rosowsky (2002) 合成了甲基 (8-氯-4-氧代喹唑啉-3(4H)-基) 乙酸酯的类似物,并将其作为培养物中肿瘤细胞生长的抑制剂进行了测试,表明其在癌症治疗研究中的潜力 (Forsch, Wright, & Rosowsky, 2002)。
属性
IUPAC Name |
methyl 2-(8-chloro-4-oxoquinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9(15)5-14-6-13-10-7(11(14)16)3-2-4-8(10)12/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZZTYSIQXQJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


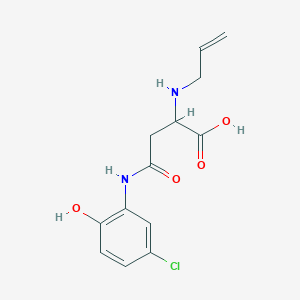
![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)
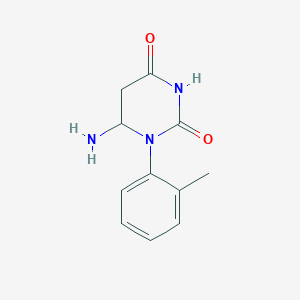
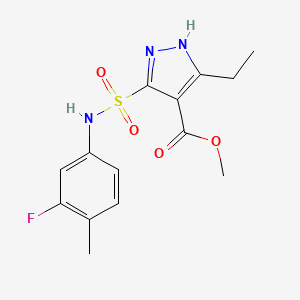
![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

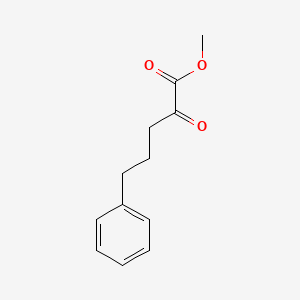

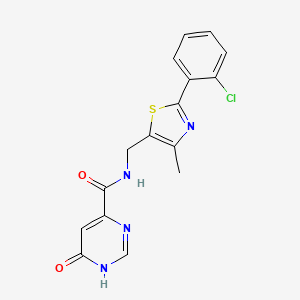
![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2530271.png)
![1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine](/img/structure/B2530272.png)
![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)